molecular formula C11H15NO2 B8396882 Ethyl 2-(4-cyanocyclohexylidene)acetate

Ethyl 2-(4-cyanocyclohexylidene)acetate

Cat. No.: B8396882
M. Wt: 193.24 g/mol
InChI Key: KANPQXSOQUKWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-cyanocyclohexylidene)acetate is a cyclohexylidene-based ester featuring a cyano substituent at the 4-position of the cyclohexene ring. The electron-withdrawing cyano group enhances the reactivity of the α,β-unsaturated ester system, making it a candidate for Michael additions, cycloadditions, or coordination chemistry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(4-cyanocyclohexylidene)acetate

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h7,10H,2-6H2,1H3

InChI Key

KANPQXSOQUKWAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCC(CC1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. Methyl 2-(4-oxocyclohexylidene)acetate
  • Structure: Differs by replacing the 4-cyano group with a ketone (oxo) group.
  • Physico-chemical Properties :
    • Molecular Formula: C₉H₁₂O₃
    • Molar Mass: 168.19 g/mol .
  • Reactivity: The oxo group is less electron-withdrawing than cyano, reducing the electrophilicity of the α,β-unsaturated ester. This may limit its utility in reactions requiring strong electron-deficient systems.
b. (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate
  • Structure: Features a chloro substituent and a hydrazinylidene moiety instead of the cyano group.
  • Synthesis : Prepared via condensation reactions involving hydrazine derivatives and ethyl chloroacetate .
c. Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate Derivatives
  • Structure : Imidazole-ring-containing analogs (e.g., chloro, bromo, or trifluoromethyl substituents) (Figure 1 in ).
  • Biological Activity : These compounds exhibit varied bioactivities depending on substituents. For example, chloro and bromo groups enhance antibacterial potency, while trifluoromethyl groups improve metabolic stability .
a. Ethyl 2-(4-cyanocyclohexylidene)acetate
  • Key Steps: Likely involves cyclohexanone cyanohydrin formation followed by esterification. A related synthesis for methyl 2-(4-(cyclohexylidene)acetonitrile)acetate includes column chromatography (PE/EtOAc) and reduction steps ().
b. Methyl 2-(4-oxocyclohexylidene)acetate
  • Synthesis: Typically via Claisen-Schmidt condensation of cyclohexanone with methyl acetate derivatives.
c. Imidazole-based Analogs
  • Synthesis : Multicomponent reactions (e.g., using acetylenic esters, thiourea, and bromopyruvate) (Table 8 in ).

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula Molar Mass (g/mol) Key Substituent Reactivity/Bioactivity Notes
This compound C₁₁H₁₃NO₂ 191.23 (estimated) Cyano High electrophilicity; potential for Michael additions
Methyl 2-(4-oxocyclohexylidene)acetate C₉H₁₂O₃ 168.19 Oxo Moderate reactivity; limited bioactivity data
(Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate C₁₁H₁₂ClN₂O₂ 247.68 Chloro, Hydrazinylidene Antimicrobial applications
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate C₁₉H₁₇ClN₂O₂ 348.80 Chloro, Imidazole Antibacterial

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